molecular formula C11H15ClF2N4O3S B10961318 5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10961318
M. Wt: 356.78 g/mol
InChI Key: XIPTYYAQRNRZTD-UHFFFAOYSA-N
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Description

5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonyl group, and a chloro(difluoro)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the chloro(difluoro)methyl group: This can be done using a chlorodifluoromethylating agent under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro(difluoro)methyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[chloro(difluoro)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15ClF2N4O3S

Molecular Weight

356.78 g/mol

IUPAC Name

3-[chloro(difluoro)methyl]-2-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-5-methyl-4H-pyrazol-3-ol

InChI

InChI=1S/C11H15ClF2N4O3S/c1-4-17-6-9(8(3)16-17)22(20,21)18-10(19,11(12,13)14)5-7(2)15-18/h6,19H,4-5H2,1-3H3

InChI Key

XIPTYYAQRNRZTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2C(CC(=N2)C)(C(F)(F)Cl)O

Origin of Product

United States

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